3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a benzenesulfonate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate typically involves multiple steps. The process begins with the preparation of the pyrrolidine derivative, followed by the introduction of the methoxyphenyl group and the benzenesulfonate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1-Allylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide
- (S)-3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4,5-dimethoxyphenyl)propyl 4-methylbenzenesulfonate
Uniqueness
3-(3-(((1-Allylpyrrolidin-2-yl)methyl)carbamoyl)-4-methoxyphenyl)propyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and molecular structure
Eigenschaften
CAS-Nummer |
713135-14-9 |
---|---|
Molekularformel |
C26H34N2O5S |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
3-[4-methoxy-3-[(1-prop-2-enylpyrrolidin-2-yl)methylcarbamoyl]phenyl]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H34N2O5S/c1-4-15-28-16-5-8-22(28)19-27-26(29)24-18-21(11-14-25(24)32-3)7-6-17-33-34(30,31)23-12-9-20(2)10-13-23/h4,9-14,18,22H,1,5-8,15-17,19H2,2-3H3,(H,27,29) |
InChI-Schlüssel |
DFOINLKUZHHYKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C=C2)OC)C(=O)NCC3CCCN3CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.